Arisugacin H

描述

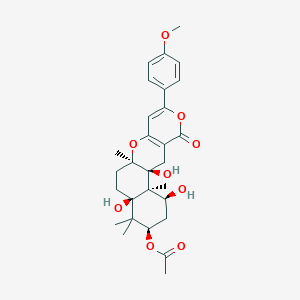

Structure

3D Structure

属性

分子式 |

C29H36O9 |

|---|---|

分子量 |

528.6 g/mol |

IUPAC 名称 |

[(1S,2S,3S,5R,7R,10R)-1,3,7-trihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |

InChI |

InChI=1S/C29H36O9/c1-16(30)36-23-14-22(31)27(5)28(33,25(23,2)3)12-11-26(4)29(27,34)15-19-21(38-26)13-20(37-24(19)32)17-7-9-18(35-6)10-8-17/h7-10,13,22-23,31,33-34H,11-12,14-15H2,1-6H3/t22-,23+,26+,27-,28+,29+/m0/s1 |

InChI 键 |

IEHWJHMZQDRWLL-SAQJKEKHSA-N |

手性 SMILES |

CC(=O)O[C@@H]1C[C@@H]([C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O |

规范 SMILES |

CC(=O)OC1CC(C2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O |

同义词 |

arisugacin H |

产品来源 |

United States |

Foundational & Exploratory

Arisugacin H: A Technical Overview of its Discovery and Isolation from Penicillium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin H is a member of the arisugacin family of meroterpenoids, complex natural products produced by fungi of the genus Penicillium. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the available scientific data and experimental methodologies. This compound was first reported as part of a series of related compounds (Arisugacins C-H) isolated from a mutant strain of Penicillium sp. FO-4259-11.[1][2] This strain was originally identified as a producer of Arisugacins A and B, which are potent and selective inhibitors of acetylcholinesterase (AChE).[3][4] In contrast to some of its analogues, this compound has not demonstrated significant inhibitory activity against AChE.[1][2]

Discovery of this compound

The discovery of this compound was the result of a targeted screening program for novel acetylcholinesterase inhibitors from microbial sources. The producing organism, Penicillium sp. FO-4259, was initially found to produce Arisugacins A and B.[4] Subsequent research on a mutant strain, designated FO-4259-11, led to the identification and isolation of a new series of related metabolites, which included Arisugacins C, D, E, F, G, and H.[1][2] This discovery highlights the potential of microbial strain improvement and detailed chemical analysis of culture broths to uncover novel chemical diversity.

Physicochemical and Biological Properties

Detailed physicochemical and spectroscopic data for this compound are limited in the publicly available literature, with the primary data likely contained within the full research article by Otoguro et al. (2000) in The Journal of Antibiotics, which was not accessible in its entirety for this review. However, the available information is summarized below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C29H36O9 | Commercial Supplier Data |

| Molecular Weight | 528.59 g/mol | Commercial Supplier Data |

| Biological Activity | No inhibition of Acetylcholinesterase (AChE) at 100 µM | [1][2] |

Note: Detailed spectroscopic data such as 1H NMR, 13C NMR, UV-Vis, and mass spectrometry for this compound are not available in the reviewed literature.

Experimental Protocols

While the specific, detailed experimental protocols for the fermentation, isolation, and purification of this compound from the full primary literature could not be accessed, a generalized methodology can be inferred based on standard practices in mycology and natural product chemistry for the isolation of fungal metabolites.

Fungal Strain and Fermentation

-

Producing Organism: A mutant strain of Penicillium sp. FO-4259, designated FO-4259-11.[1][2]

-

Culture Medium: Fungal cultivation would typically be carried out in a liquid nutrient-rich medium. Common media for Penicillium species include Potato Dextrose Broth (PDB) or Czapek-Dox broth, often supplemented with yeast extract or other growth factors to enhance secondary metabolite production.

-

Fermentation Conditions: The fermentation would be conducted in shake flasks or a bioreactor under controlled conditions of temperature (typically 25-30°C), pH, and aeration for a specific duration to allow for optimal growth and production of the arisugacins.

Extraction of Metabolites

-

Harvesting: After the fermentation period, the culture broth would be separated from the fungal mycelia by filtration or centrifugation.

-

Extraction: The culture filtrate would then be subjected to solvent extraction with an immiscible organic solvent such as ethyl acetate or chloroform to partition the secondary metabolites from the aqueous broth. The mycelia may also be extracted separately with a solvent like acetone or methanol to recover any intracellular compounds. The organic extracts would then be combined and concentrated under reduced pressure.

Isolation and Purification

-

Chromatography: The crude extract would be subjected to a series of chromatographic techniques to separate the individual compounds. This multi-step process would likely involve:

-

Initial Fractionation: Column chromatography using a stationary phase like silica gel with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the extract into fractions of increasing polarity.

-

Further Purification: The fractions containing the arisugacins would be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.

-

-

Compound Identification: The purity of the isolated compounds would be assessed by analytical HPLC and their structures, including that of this compound, would be determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

Visualizations

Experimental Workflow for this compound Discovery and Isolation

Caption: Generalized workflow for the discovery and isolation of this compound.

Logical Relationship of Arisugacin Compounds

Caption: Relationship between Penicillium strains and the produced Arisugacin compounds.

Conclusion

This compound is a structurally interesting natural product discovered from a mutant strain of Penicillium sp. FO-4259. Unlike its congeners, Arisugacins A, B, C, and D, this compound does not exhibit significant acetylcholinesterase inhibitory activity. The lack of detailed, publicly available experimental protocols and physicochemical data for this compound underscores the importance of accessing full primary research articles for in-depth scientific understanding. Further research would be necessary to fully characterize this compound and to explore any other potential biological activities it may possess.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 3. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Arisugacin H

For Researchers, Scientists, and Drug Development Professionals

Arisugacin H is a meroterpenoid natural product that belongs to a class of potent and selective acetylcholinesterase (AChE) inhibitors.[1] Isolated from a mutant strain of the fungus Penicillium sp. FO-4259-11, it is structurally related to the well-characterized Arisugacins A and B.[1] This guide provides a detailed overview of the chemical structure, stereochemistry, and the experimental basis for their determination, targeting professionals in the fields of medicinal chemistry, natural product synthesis, and drug development.

Chemical Structure and Stereochemistry

The core chemical scaffold of the arisugacins is a complex, fused heterocyclic system. While the initial isolation of Arisugacins C through H, including this compound, was reported, detailed structural elucidation in the primary literature has focused on the more biologically active congeners. Based on the reported structural relationship to Arisugacins A and B, this compound possesses a meroterpenoid structure, characterized by a polyketide-derived aromatic portion and a terpenoid-derived moiety.

The definitive stereochemistry of the arisugacin core in related compounds has been established through extensive NMR studies and total synthesis efforts. For instance, Arisugacin A has a defined absolute stereochemistry of (4aR,6aR,12aS,12bS). Given that this compound is a related metabolite from the same fungal strain, it is highly probable that it shares the same core stereochemical configuration. However, without the specific structural data for this compound from the primary literature, its precise structure, including the nature and position of its substituents that differentiate it from other arisugacins, remains to be definitively presented here.

Quantitative Data

Quantitative data for this compound, such as specific rotation and detailed NMR spectroscopic data, are essential for its unambiguous identification and for guiding synthetic efforts. This information is contained within the primary literature that first reported its discovery.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C29H36O9 |

| Molecular Weight | 528.59 |

| ¹H NMR (CDCl₃) | Data not available in the searched resources. |

| ¹³C NMR (CDCl₃) | Data not available in the searched resources. |

| Specific Rotation [α]D | Data not available in the searched resources. |

Note: The molecular formula and weight are based on available database information. Detailed NMR data requires access to the primary publication.

Experimental Protocols

The elucidation of the structure and stereochemistry of complex natural products like this compound relies on a combination of spectroscopic and synthetic methodologies.

Isolation and Purification

The arisugacins, including H, were isolated from the culture broth of a mutant strain of Penicillium sp. FO-4259-11.[1] A general protocol for the isolation of such fungal metabolites involves:

-

Fermentation: Culturing the producing fungal strain in a suitable liquid medium to promote the biosynthesis of the desired compounds.

-

Extraction: Separation of the mycelia from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica gel column chromatography.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation

The determination of the planar structure and relative stereochemistry of the arisugacins is achieved primarily through nuclear magnetic resonance (NMR) spectroscopy. Key experiments include:

-

¹H NMR: To identify the proton environments, their multiplicities (splitting patterns), and coupling constants, which provide information about the connectivity of protons.

-

¹³C NMR: To determine the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations and map out spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for deducing the relative stereochemistry of the molecule.

-

The absolute stereochemistry is often determined by X-ray crystallography of a suitable crystalline derivative or by total synthesis starting from chiral precursors of known configuration.

Logical Workflow for Structure Elucidation

The logical flow for determining the structure of a novel natural product like this compound is outlined below.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

References

Arisugacin H and Acetylcholinesterase: A Review of the Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arisugacin H, a member of the arisugacin family of meroterpenoids isolated from Penicillium species, has been investigated for its potential to inhibit acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. However, contrary to some commercial representations, the primary scientific literature indicates that this compound does not exhibit significant inhibitory activity against acetylcholinesterase. This guide provides a comprehensive review of the available data, clarifies the existing discrepancy, and details the structure-activity relationships within the arisugacin family that underpin the observed differences in AChE inhibition. We present a summary of the inhibitory activities of various arisugacins, the experimental protocols used for their evaluation, and a discussion of the proposed mechanism of action for the active compounds in this family, notably Arisugacin A.

Acetylcholinesterase Inhibition by the Arisugacin Family: A Tale of Potency and Inactivity

The arisugacins are a group of structurally related natural products that have garnered interest for their biological activities. Initial studies on Arisugacins A and B revealed them to be potent and highly selective inhibitors of acetylcholinesterase[1][2]. Subsequent investigations into other members of this family, including this compound, have provided crucial insights into the structural requirements for AChE inhibition.

A key study on arisugacins C, D, E, F, G, and H, isolated from a mutant strain of Penicillium sp. FO-4259, demonstrated a significant variation in their ability to inhibit AChE. While Arisugacins C and D showed micromolar inhibitory activity, Arisugacins E, F, G, and H did not inhibit acetylcholinesterase at concentrations up to 100 μM[3]. This finding is critical as it establishes this compound as being inactive against its putative target under the tested conditions.

The potent activity of Arisugacins A and B, with IC50 values in the nanomolar range, stands in stark contrast to the inactivity of this compound[1]. This highlights a pronounced structure-activity relationship (SAR) within this compound class, which will be explored in subsequent sections.

Data Presentation: Inhibitory Activity of Arisugacins against Acetylcholinesterase

The following table summarizes the reported 50% inhibitory concentrations (IC50) of various arisugacins against acetylcholinesterase, illustrating the significant differences in their potencies.

| Compound | IC50 Value (AChE) | Source |

| Arisugacin A | 1.0 - 25.8 nM | [1] |

| Arisugacin B | 1.0 - 25.8 nM | [1] |

| Arisugacin C | 2.5 µM | [3] |

| Arisugacin D | 3.5 µM | [3] |

| Arisugacin E | > 100 µM | [3] |

| Arisugacin F | > 100 µM | [3] |

| Arisugacin G | > 100 µM | [3] |

| This compound | > 100 µM | [3] |

The Potent Inhibitor: Proposed Mechanism of Arisugacin A

While this compound is inactive, the mechanism of its potent analogue, Arisugacin A, has been explored through computational studies. These studies suggest that Arisugacin A acts as a dual binding site, covalent inhibitor of AChE[4]. This proposed mechanism is unique as Arisugacin A lacks a quaternizable nitrogen atom, which is a common feature in many AChE inhibitors that interact with the catalytic anionic site (CAS) of the enzyme[4].

The proposed binding mode of Arisugacin A involves interactions with both the catalytic active site and the peripheral anionic site (PAS) of AChE[4]. The CDE-ring system of Arisugacin A is thought to engage in π-π stacking interactions with key aromatic residues in the active site gorge, such as Trp84 and Phe330[4]. Furthermore, the α-pyrone D-ring is suggested to be crucial for its inhibitory activity, potentially forming hydrogen bonds with amino acid residues at the active site[4]. The dimethoxyaryl group is believed to interact with the PAS, which could also inhibit the pro-aggregating action of AChE on amyloid-β peptides[4].

Caption: Proposed dual binding site inhibition of AChE by Arisugacin A.

Experimental Protocols for Acetylcholinesterase Inhibition Assay

The determination of the AChE inhibitory activity of the arisugacins was performed using an in vitro screening method. The general principles of this assay are outlined below.

Principle

The assay measures the activity of acetylcholinesterase by monitoring the hydrolysis of a substrate, typically acetylthiocholine. The product of this reaction, thiocholine, reacts with a chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product (5-thio-2-nitrobenzoate) which can be quantified spectrophotometrically at a wavelength of 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Workflow

Caption: General workflow for the in vitro acetylcholinesterase inhibition assay.

Reagents and Buffers

-

Enzyme: Acetylcholinesterase (from a specified source, e.g., electric eel or human recombinant)

-

Substrate: Acetylthiocholine iodide

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Buffer: Phosphate buffer (e.g., 50 mM, pH 8.0)

-

Test Compounds: Arisugacins dissolved in a suitable solvent (e.g., DMSO)

Procedure

-

A solution of acetylcholinesterase is pre-incubated with various concentrations of the test compound (e.g., this compound) or the vehicle (as a control) for a specified period at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine) and DTNB.

-

The change in absorbance at 412 nm is measured over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and the Inactivity of this compound

The significant difference in AChE inhibitory activity between Arisugacin A and this compound can be attributed to specific structural features. While the exact structure of this compound is not as widely published as that of Arisugacin A, the SAR studies on the arisugacin family suggest that modifications to the core structure can lead to a dramatic loss of activity.

The potent inhibitory activity of Arisugacin A is thought to depend on the integrity of its complex polycyclic structure, particularly the α-pyrone D-ring and the CDE-ring system[4]. It is likely that this compound possesses structural modifications in these critical regions that prevent effective binding to the active site of acetylcholinesterase.

Caption: Structure-activity relationship in the arisugacin family.

Conclusion

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Arisugacin H and its Analogs as Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacins are a family of meroterpenoid natural products isolated from the fungus Penicillium sp. that have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE). This enzyme is a key target in the therapeutic management of Alzheimer's disease, as its inhibition can lead to an increase in the levels of the neurotransmitter acetylcholine in the brain, thereby alleviating some of the cognitive symptoms of the disease. Among this family, Arisugacin H, produced by Penicillium sp. FO-4260, and its structural relatives provide a valuable scaffold for understanding the molecular interactions required for potent AChE inhibition.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its naturally occurring analogs, details the experimental protocols for assessing their activity, and visualizes the underlying biochemical pathways.

Structure-Activity Relationship of Arisugacins

The SAR of the arisugacin family has been primarily elucidated through the comparison of the naturally occurring analogs, Arisugacins A through H. These compounds share a common pentacyclic core but differ in their oxygenation and substitution patterns. Their varied inhibitory activities against acetylcholinesterase offer crucial insights into the structural features essential for potent inhibition.

Core Structural Features

The arisugacin scaffold is a complex polycyclic structure. Arisugacins A and B, the most potent inhibitors in the series, possess a pyrano[4,3-b]pyran-based pentacyclic core.[2] The key to their high affinity for AChE is believed to lie in the specific arrangement of their functional groups, which allows for precise interactions within the active site of the enzyme.

Analysis of Naturally Occurring Analogs

A comparative analysis of the AChE inhibitory activity of Arisugacins A-H reveals several key SAR trends:

-

The Aromatic Side Chain: Arisugacin A, featuring a 3,4-dimethoxyphenyl group, and Arisugacin B, with a 4-methoxyphenyl group, are the most potent inhibitors, with IC50 values in the nanomolar range.[3] This suggests that an electron-rich aromatic moiety is crucial for high-affinity binding, likely through π-π stacking interactions with aromatic residues in the active site gorge of AChE.

-

The α,β-Unsaturated Lactone: The presence of the α,β-unsaturated lactone in ring E appears to be important for activity. Arisugacins C and D, which have a saturated lactone ring, exhibit significantly reduced potency, with IC50 values in the micromolar range.[4]

-

Hydroxylation Pattern: The presence and stereochemistry of hydroxyl groups on the polycyclic core are critical. The specific diol configuration in Arisugacins A and B is thought to contribute to their potent activity through hydrogen bonding interactions with the enzyme.

-

Overall Rigidity and Conformation: The rigid pentacyclic structure of the arisugacins likely pre-organizes the key binding functionalities in an optimal conformation for interaction with the AChE active site.

Quantitative SAR Data

The following table summarizes the available quantitative data for the AChE inhibitory activity of naturally occurring arisugacins.

| Compound | R1 | R2 | IC50 (AChE) | Reference |

| Arisugacin A | OCH3 | H | 1.0 - 25.8 nM | [3] |

| Arisugacin B | H | H | 1.0 - 25.8 nM | [3] |

| Arisugacin C | - | - | 2.5 µM | [4] |

| Arisugacin D | - | - | 3.5 µM | [4] |

| Arisugacin E | - | - | > 100 µM | [4] |

| Arisugacin F | - | - | > 100 µM | [4] |

| Arisugacin G | - | - | > 100 µM | [4] |

| This compound | - | - | > 100 µM | [4] |

Note: The exact structures of Arisugacins C-H beyond their core differences from A and B are complex and are detailed in the cited literature. The table highlights the significant drop in potency with modifications to the core structure found in Arisugacins A and B.

Experimental Protocols

The determination of the AChE inhibitory activity of this compound and its analogs is typically performed using a colorimetric method originally developed by Ellman.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This assay measures the activity of acetylcholinesterase by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

Phosphate buffer

-

A solution of the test compound at various concentrations (or solvent for control)

-

DTNB solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Signaling Pathway and Experimental Workflow

Acetylcholinesterase Catalytic Mechanism and Inhibition

The catalytic mechanism of acetylcholinesterase involves a catalytic triad of serine, histidine, and glutamate residues in its active site. The enzyme hydrolyzes acetylcholine in a two-step process involving the formation of a transient acyl-enzyme intermediate. Inhibitors like the arisugacins bind to the active site and prevent the substrate from accessing the catalytic triad, thereby blocking the hydrolysis of acetylcholine.

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for this compound analogs involves a systematic workflow from compound synthesis to biological evaluation.

Caption: Workflow for this compound SAR studies.

Conclusion

The arisugacin family of natural products, with this compound as a key member, represents a promising scaffold for the development of novel acetylcholinesterase inhibitors. The structure-activity relationship studies, primarily based on the naturally occurring analogs, have highlighted the critical importance of the aromatic side chain, the α,β-unsaturated lactone, and the specific hydroxylation pattern for potent AChE inhibition. While comprehensive SAR studies on synthetic analogs of this compound are currently limited in the public domain, the existing data provides a strong foundation for future drug discovery efforts. The detailed experimental protocols and understanding of the underlying biochemical pathways outlined in this guide are intended to facilitate further research and development in this important therapeutic area.

References

- 1. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Arisugacin H: A Technical Guide to its Natural Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin H is a member of the arisugacin family of meroterpenoids, natural products that have garnered significant interest within the scientific community due to their potent and selective inhibition of acetylcholinesterase (AChE). This property positions them as promising scaffolds for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth exploration of the natural source of this compound and its putative biosynthetic pathway, offering valuable insights for researchers engaged in natural product chemistry, fungal biotechnology, and drug discovery.

Natural Source of this compound

This compound is a secondary metabolite produced by filamentous fungi of the genus Penicillium. Specifically, it has been isolated from the culture broth of Penicillium sp. FO-4259 and its mutant strain, FO-4259-11.[1][2] The producing organism, Penicillium sp. FO-4259, was identified through a screening program for novel AChE inhibitors.[3][4]

Fermentation and Isolation

While a detailed, publicly available protocol specifically for the large-scale production and purification of this compound is limited, the general methodology can be inferred from the initial discovery and related studies on secondary metabolites from Penicillium species. The process involves fermentation of the producing strain, followed by extraction and chromatographic purification of the target compound.

Fermentation

The cultivation of Penicillium sp. FO-4259 is typically carried out in a liquid culture medium conducive to the production of secondary metabolites. While the exact composition of the optimal medium for this compound production is not specified in the available literature, a typical medium for Penicillium species for secondary metabolite production includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

Table 1: Example of a General Culture Medium for Penicillium Species

| Component | Concentration (g/L) |

| Glucose | 15 |

| Yeast Extract | 5 |

| Sodium Nitrate | 3 |

| Magnesium Sulfate | 0.5 |

| Monopotassium Phosphate | 1.5 |

| Agar (for solid medium) | 12 |

| Streptomycin (optional) | 0.03 |

Note: This is a general-purpose medium and would require optimization for maximal this compound production.

Fermentation is conducted under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired metabolite.

Isolation and Purification

Following fermentation, the culture broth is harvested, and the mycelium is separated from the supernatant. This compound, along with other related metabolites, is then extracted from the culture filtrate and/or the mycelial mass, typically using organic solvents. The crude extract is subsequently subjected to a series of chromatographic techniques to isolate and purify this compound. These methods may include:

-

Column Chromatography: Often using silica gel or other stationary phases to perform an initial separation of compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A more refined technique for the final purification of the compound, often employing reversed-phase columns.

The workflow for fermentation and isolation can be conceptualized as follows:

Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been fully elucidated. However, as a meroterpenoid, its biosynthesis is understood to involve a hybrid pathway combining elements of polyketide and terpenoid biosynthesis. Based on the well-studied biosynthesis of other fungal meroterpenoids derived from 3,5-dimethylorsellinic acid (DMOA), a putative biosynthetic pathway for this compound can be proposed.

The biosynthesis is thought to be initiated by the formation of the polyketide moiety, DMOA, which is then prenylated with farnesyl pyrophosphate (FPP) from the mevalonate pathway. A series of enzymatic reactions, including cyclizations and oxidations, then likely lead to the formation of the complex core structure of the arisugacins.

Quantitative Data

The primary quantitative data available for this compound pertains to its biological activity as an acetylcholinesterase inhibitor.

Table 2: Inhibitory Activity of this compound and Related Compounds against Acetylcholinesterase (AChE)

| Compound | IC50 against AChE (µM) |

| Arisugacin C | 2.5 |

| Arisugacin D | 3.5 |

| Arisugacin E | > 100 |

| Arisugacin F | > 100 |

| Arisugacin G | > 100 |

| This compound | > 100 |

Data from Otoguro et al., 2000.[1]

Conclusion

This compound is a naturally occurring meroterpenoid produced by Penicillium sp. FO-4259. While its direct biological activity as an AChE inhibitor is weak, its structural relationship to the potent inhibitors Arisugacins A and B makes it a valuable subject of study for understanding structure-activity relationships and for potential synthetic modifications. The elucidation of its complete biosynthetic pathway and the optimization of its production through fermentation remain key areas for future research. Such studies will not only provide deeper insights into the fascinating world of fungal secondary metabolism but also pave the way for the development of novel therapeutic agents.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of Arisugacin H with Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for the management of Alzheimer's disease. The arisugacins, a family of meroterpenoids isolated from Penicillium species, have emerged as potent and selective inhibitors of AChE.[1][2] While Arisugacin A has been the subject of several computational studies, this guide will provide a comprehensive overview of the in silico docking of Arisugacin H with AChE, a process that can be generalized to other members of the arisugacin family.

Arisugacins are notable for their potent AChE inhibition, with Arisugacin A exhibiting an IC50 value of 1.0 nM.[1] The family includes several members, such as Arisugacins A-H, with varying degrees of activity.[3] Notably, while some studies indicate that this compound does not significantly inhibit AChE at concentrations up to 100 microM, other sources classify it as an AChE inhibitor.[3][] This guide provides a framework for investigating such interactions computationally.

Quantitative Data Summary

The following tables summarize the available quantitative data for various Arisugacin compounds and their interaction with AChE. This data is crucial for contextualizing and validating in silico docking results.

Table 1: Inhibitory Activity of Arisugacins against Acetylcholinesterase

| Compound | IC50 (nM) | Source |

| Arisugacin A | 1.0 | [1] |

| Arisugacin B | ~25.8 | [1] |

| Arisugacin C | 2,500 | [3] |

| Arisugacin D | 3,500 | [3][5] |

| Arisugacin E | >100,000 | [3] |

| Arisugacin F | >100,000 | [3] |

| Arisugacin G | >100,000 | [3] |

| This compound | >100,000 | [3] |

Table 2: Computationally Predicted Binding Affinities of Arisugacin A with AChE

| Binding Mode | Binding Affinity (kcal/mol) | Source |

| Mode-I | -11.8 | [6] |

| Mode-II | -10.7 | [6] |

| Mode-III | -10.4 | [6] |

| DE-syn Conformation | -15.7 | [7] |

| DE-anti Conformation | -16.4 | [7] |

Experimental and Computational Protocols

A robust in silico docking study involves several key steps, from protein and ligand preparation to docking simulation and analysis of results. The following protocol outlines a typical workflow for docking this compound with AChE.

Protein Preparation

The initial step involves obtaining and preparing the 3D structure of the target protein, AChE.

-

PDB Structure Selection : A suitable crystal structure of human AChE (hAChE) is downloaded from the Protein Data Bank (PDB). Structures complexed with a known inhibitor are often preferred as they can be used for validation.

-

Protein Cleaning : The downloaded PDB file is processed to remove water molecules, ions, and any co-crystallized ligands.

-

Protonation and Charge Assignment : Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4) are assigned. This is a critical step as it affects the electrostatic interactions.

-

Energy Minimization : The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.

Ligand Preparation

The 3D structure of this compound needs to be prepared for docking.

-

Structure Generation : A 2D structure of this compound is drawn using a chemical drawing tool and then converted to a 3D structure.

-

Charge and Torsion Angle Assignment : Partial charges are assigned to the atoms of the ligand, and rotatable bonds are defined to allow for conformational flexibility during docking.

-

Energy Minimization : The ligand structure is energy minimized to obtain a low-energy conformation.

Molecular Docking

Molecular docking simulations are performed to predict the binding pose and affinity of this compound within the active site of AChE.

-

Software : Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and GOLD.[7][8]

-

Grid Box Definition : A grid box is defined around the active site of AChE to specify the search space for the docking algorithm. The active site of AChE is located within a deep and narrow gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS).[9][10][11]

-

Docking Algorithm : The chosen docking program uses a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the defined grid box.

-

Scoring Function : A scoring function is used to estimate the binding affinity for each generated pose. The poses with the best scores are then selected for further analysis.

Analysis of Docking Results

The final step involves a thorough analysis of the docking results to understand the nature of the interaction between this compound and AChE.

-

Binding Pose Analysis : The predicted binding poses are visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Key residues in the AChE active site that are known to interact with inhibitors include Trp84, Trp279, Phe288, and Phe330.[6][7]

-

Binding Affinity Evaluation : The predicted binding affinities (in kcal/mol) are compared with experimental data (if available) or with the binding affinities of known AChE inhibitors.

-

Validation : The docking protocol can be validated by redocking a co-crystallized ligand into the active site of the protein and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[12]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: Cholinergic synapse and the mechanism of AChE inhibition by this compound.

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Computational View On the Significance of E-Ring in Binding of (+)-Arisugacin A to Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Multi-Target Approach for Human Acetylcholinesterase, Butyrylcholinesterase and β-Secretase 1: Next Generation for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Arisugacin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Arisugacin H, a potent acetylcholinesterase (AChE) inhibitor isolated from Penicillium sp. FO-4259-11. The following sections present its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, alongside the experimental protocols utilized for their acquisition, based on the findings published by Otoguro et al. in the Journal of Antibiotics (2000).

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a comprehensive analysis of its spectroscopic characteristics. The key data are summarized below.

Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless powder |

| Molecular Formula | C₂₉H₃₆O₉ |

| Molecular Weight | 528.59 g/mol |

| High-Resolution Mass Spec | m/z 529.2435 ([M+H]⁺, Δ +0.2 mmu) |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 5 | 5.48 | d | 10.0 |

| 6 | 2.55 | m | |

| 7a | 1.65 | m | |

| 7b | 1.95 | m | |

| 8 | 3.57 | dd | 10.0, 2.0 |

| 1' | 6.39 | s | |

| 3' | 6.42 | d | 2.5 |

| 5' | 6.32 | d | 2.5 |

| 4-Me | 1.17 | s | |

| 4-Me | 1.21 | s | |

| 6a-Me | 1.10 | s | |

| 12b-Me | 1.48 | s | |

| 2'-OMe | 3.80 | s | |

| 4'-OMe | 3.82 | s | |

| 6'-OMe | 3.78 | s | |

| 2-OH | 3.48 | s | |

| 3-OH | 2.89 | s |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) |

| 1 | 164.5 |

| 3 | 98.8 |

| 4a | 106.9 |

| 5 | 78.2 |

| 6 | 36.0 |

| 6a | 42.9 |

| 7 | 18.2 |

| 8 | 73.1 |

| 9 | 158.5 |

| 11 | 198.2 |

| 12a | 87.1 |

| 12b | 40.1 |

| 1' | 106.2 |

| 2' | 161.9 |

| 3' | 91.1 |

| 4' | 164.1 |

| 5' | 90.7 |

| 6' | 159.4 |

| 4-Me | 24.8 |

| 4-Me | 25.1 |

| 6a-Me | 16.9 |

| 12b-Me | 27.5 |

| 2'-OMe | 55.9 |

| 4'-OMe | 56.2 |

| 6'-OMe | 55.4 |

| C-2 | 71.2 |

| C-3 | 70.9 |

| C-4 | 41.5 |

| C-11a | 114.5 |

Experimental Protocols

Isolation and Purification

This compound was isolated from the culture broth of Penicillium sp. FO-4259-11. The producing strain was cultured in a medium containing soluble starch, glycerol, corn steep liquor, and CaCO₃. The culture broth was extracted with ethyl acetate, and the extract was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a Bruker AM-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent peaks (¹H: δ 7.26; ¹³C: δ 77.0).

-

Mass Spectrometry : High-resolution mass spectra were obtained using a JEOL JMS-SX102A mass spectrometer.

Workflow for Spectroscopic Analysis of this compound

The general workflow for the isolation and structural elucidation of a natural product like this compound is depicted in the following diagram.

Caption: Workflow for the isolation and structural elucidation of this compound.

physical and chemical properties of Arisugacin H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin H is a meroterpenoid natural product isolated from Penicillium sp. While initially investigated as a potential acetylcholinesterase (AChE) inhibitor, subsequent studies have revealed a lack of significant inhibitory activity at concentrations up to 100 μM. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature. Due to the limited public availability of the primary research that first characterized this compound, some specific quantitative data and detailed experimental protocols are not extensively documented in readily accessible sources. This paper compiles the confirmed information and highlights areas where data remains unpublished or difficult to obtain.

Introduction

The arisugacins are a family of meroterpenoids, compounds of mixed polyketide and terpenoid biosynthetic origin, produced by various species of Penicillium fungi.[1][2] Several members of this family, notably Arisugacins A and B, have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine.[3][4] This activity has positioned them as compounds of interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

This compound was first described as part of a series of related metabolites (Arisugacins C through H) isolated from a mutant strain of Penicillium sp. FO-4259-11.[2] However, contrary to some initial commercial representations, the primary scientific literature indicates that this compound, along with Arisugacins E, F, and G, does not exhibit significant acetylcholinesterase inhibitory activity.[2] This whitepaper aims to consolidate the available scientific data on the physical and chemical properties of this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that specific details such as melting point, solubility, and optical rotation are not available in the readily accessible scientific literature and would likely be found in the primary publication by Otoguro et al. (2000), which is not widely available in its full-text version.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₆O₉ | (BOC Sciences) |

| Molecular Weight | 528.59 g/mol | (BOC Sciences) |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Optical Rotation | Not specified in available literature | - |

Chemical Structure

The chemical structure of this compound has been determined through spectroscopic methods. The IUPAC name is [(1S,2S,3S,5R,7R,10R)-1,3,7-trihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-12(17),13-dien-5-yl] acetate.

(A 2D chemical structure diagram would be placed here in a full whitepaper)

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, are not available in the publicly accessible literature. The primary source for this information would be the 2000 publication in The Journal of Antibiotics by Otoguro et al.

Experimental Protocols

Isolation and Purification

The following is a generalized protocol for the isolation of the arisugacin family of compounds, as detailed for Arisugacins A and B. A specific, detailed protocol for this compound is not available in the accessible literature but is expected to follow a similar chromatographic approach.

Fermentation: A mutant strain of Penicillium sp. FO-4259-11 is cultured in a suitable broth medium to encourage the production of secondary metabolites.[2]

Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual arisugacin compounds. This multi-step process may include:

-

Silica Gel Chromatography: Used for initial fractionation of the crude extract based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employed for the fine purification of individual compounds from the fractions obtained through silica gel chromatography. A reverse-phase column (e.g., C18) with a gradient of organic solvent (e.g., acetonitrile or methanol) in water is a common mobile phase.

The workflow for this generalized isolation process is depicted in the following diagram:

Biological Activity

The primary biological activity investigated for the arisugacin family is the inhibition of acetylcholinesterase (AChE). While Arisugacins A and B are potent inhibitors, a key study by Otoguro et al. (2000) demonstrated that this compound, along with Arisugacins E, F, and G, did not show significant inhibition of AChE at a concentration of 100 μM.[2]

There is no information available in the public domain regarding any other biological activities or the involvement of this compound in any specific signaling pathways. The lack of potent AChE inhibitory activity may have limited further investigation into its biological mechanisms.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. Synthetic efforts within the arisugacin family have primarily focused on the more biologically active members, such as Arisugacins A, F, and G.[5][6] These syntheses often involve complex stereoselective reactions to construct the intricate polycyclic core of the arisugacin scaffold.

Conclusion

This compound is a structurally interesting natural product from the meroterpenoid class. While its relationship to the potent acetylcholinesterase inhibitors Arisugacin A and B is noteworthy, current scientific evidence indicates a lack of significant AChE inhibitory activity for this compound itself. A comprehensive understanding of its physical and chemical properties is hampered by the limited availability of the primary research article describing its initial characterization. Further research would be required to fully elucidate its chemical and biological profile and to explore any potential therapeutic applications beyond acetylcholinesterase inhibition.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total syntheses of the AChE inhibitors (-)-arisugacins F and G - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Arisugacin H: In Vitro Acetylcholinesterase Inhibition Assay Protocol

Application Note

For research, scientific, and drug development professionals.

Introduction

Arisugacins are a group of meroterpenoid compounds isolated from Penicillium species that have been investigated for their potential as acetylcholinesterase (AChE) inhibitors.[1] Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions. This document provides a detailed protocol for the in vitro assessment of Arisugacin H's ability to inhibit acetylcholinesterase using the widely accepted Ellman's method.

Principle of the Assay

The acetylcholinesterase inhibition assay is a colorimetric method based on the reaction described by Ellman et al.[2][3] The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction is reduced, which is quantifiable by measuring the change in absorbance.

Quantitative Data Summary

While Arisugacins A and B have demonstrated potent inhibitory activity against acetylcholinesterase, studies have shown that this compound does not significantly inhibit the enzyme at a concentration of 100 µM.[4][5] For comparative purposes, the IC50 values for other Arisugacins are presented below.

| Compound | IC50 Value (AChE) | Source |

| Arisugacin A | 1.0 - 25.8 nM | [6] |

| Arisugacin B | 1.0 - 25.8 nM | [6] |

| Arisugacin C | 2.5 µM | [4] |

| Arisugacin D | 3.5 µM | [4] |

| This compound | No inhibition at 100 µM | [4] |

Experimental Protocol

This protocol is adapted from the Ellman method for use in a 96-well microplate format.[2]

Materials and Reagents

-

This compound (or other test compounds)

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Solution Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.

-

ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to a final concentration of 14 mM. Prepare this solution fresh before use.

-

AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer to a final concentration of 1 U/mL. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.

-

Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute this stock solution with phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent effects.

Assay Procedure

-

Plate Setup:

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.

-

Add 10 µL of the test compound solution (this compound at various concentrations) to the sample wells.

-

For the positive control, add a known AChE inhibitor (e.g., galantamine).

-

For the negative control (100% enzyme activity), add 10 µL of the buffer or the vehicle (e.g., 1% DMSO in buffer).

-

-

Enzyme Addition and Incubation:

-

Add 10 µL of the AChE solution (1 U/mL) to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

-

Color Reaction Initiation:

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance every minute for a period of 10-20 minutes to obtain the reaction kinetics.

-

Data Analysis

-

Calculate the rate of reaction (V) for each well: This is determined from the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound:

-

% Inhibition = [(V_control - V_sample) / V_control] x 100

-

Where V_control is the rate of reaction of the negative control and V_sample is the rate of reaction in the presence of the test compound.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Caption: Signaling pathway of the Ellman's reaction for AChE activity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 5. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Application Notes and Protocols for the Total Synthesis of Arisugacin H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin H is a potent acetylcholinesterase (AChE) inhibitor with potential applications in the treatment of Alzheimer's disease. As of the latest literature review, a formal total synthesis of this compound has not been published. This document provides a detailed, proposed methodology for its total synthesis, drawing upon the successful strategies employed in the total synthesis of the structurally related natural product, Arisugacin A. The proposed route features a convergent [3+3] cycloaddition to construct the core pyranopyrone skeleton, followed by a series of stereoselective transformations to install the requisite functional groups and stereocenters. Detailed experimental protocols for key transformations, based on analogous reactions, are provided, along with tabulated data for expected yields and stereoselectivities.

Introduction

The arisugacins are a family of meroterpenoid natural products isolated from the fungus Penicillium sp. FO-4259 and FO-4260.[1] Several members of this family, including Arisugacin A and H, have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[1][2] The complex polycyclic architecture and promising biological activity of the arisugacins have made them attractive targets for total synthesis. While the total synthesis of Arisugacin A has been accomplished and reported in detail, a dedicated synthesis of this compound is yet to be described in the literature.[3]

This application note outlines a plausible and efficient synthetic strategy for this compound, leveraging the key chemical transformations developed for the synthesis of Arisugacin A. The core of the proposed synthesis involves a convergent formal [3+3] cycloaddition reaction to assemble the intricate pyranopyrone framework. Subsequent functional group manipulations, including stereoselective dihydroxylation and deoxygenation, are proposed to complete the synthesis.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that it can be disconnected into two key fragments: a substituted 4-hydroxy-2-pyrone and a functionalized α,β-unsaturated aldehyde. This division allows for a convergent and flexible synthetic approach.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the preparation of the two key fragments, followed by their convergent coupling and subsequent elaborations.

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols

The following protocols are adapted from the synthesis of Arisugacin A and are proposed for the synthesis of this compound.[3]

Formal [3+3] Cycloaddition for the Arisugacin Core

This key step constructs the tetracyclic core of the arisugacin skeleton.

-

Reaction: To a solution of the functionalized α,β-unsaturated aldehyde (1.0 equiv) and the substituted 4-hydroxy-2-pyrone (1.1 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added pyrrolidine (1.5 equiv). The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cycloadduct.

Stereoselective Dihydroxylation

This reaction installs the vicinal diol functionality with high stereocontrol.

-

Reaction: To a solution of the cycloaddition product (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.05 M) is added AD-mix-β (1.4 g per mmol of substrate) and methanesulfonamide (1.1 equiv). The mixture is stirred vigorously at 0 °C for 48 hours.

-

Work-up: The reaction is quenched by the addition of solid sodium sulfite and stirred for 1 hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude diol is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Selective Deoxygenation

This protocol is for the selective removal of a hydroxyl group.

-

Reaction: To a solution of the diol (1.0 equiv) in anhydrous toluene (0.1 M) at room temperature is added 1,1'-thiocarbonyldiimidazole (2.0 equiv). The mixture is heated to 80 °C for 4 hours.

-

Work-up: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in anhydrous toluene (0.1 M), and tributyltin hydride (3.0 equiv) and AIBN (0.2 equiv) are added. The mixture is heated to 110 °C for 2 hours.

-

Purification: The reaction is cooled and concentrated. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the deoxygenated product.

Quantitative Data Summary

The following table summarizes the expected yields for the key steps in the proposed synthesis of this compound, based on the reported synthesis of Arisugacin A.[3]

| Step | Reaction | Substrate | Reagents | Product | Expected Yield (%) |

| 1 | [3+3] Cycloaddition | α,β-Unsaturated Aldehyde & 2-Pyrone | Pyrrolidine | Arisugacin Core | 75-85 |

| 2 | Stereoselective Dihydroxylation | Arisugacin Core | AD-mix-β, MeSO₂NH₂ | Diol Intermediate | 80-90 |

| 3 | Selective Deoxygenation | Diol Intermediate | 1. (Im)₂CS 2. Bu₃SnH, AIBN | Deoxygenated Intermediate | 60-70 |

Conclusion

The provided application note details a robust and feasible synthetic strategy for the total synthesis of this compound. Although a formal synthesis has not yet been reported, the proposed route, based on the successful synthesis of Arisugacin A, offers a clear and logical pathway for accessing this important natural product. The detailed protocols and expected yields provide a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in the arisugacin family of compounds. Further optimization of the proposed steps will be necessary to achieve an efficient and high-yielding total synthesis of this compound.

References

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Arisugacin H in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacins are a family of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259. While some members of this family, such as Arisugacins A and B, are potent and selective acetylcholinesterase (AChE) inhibitors, Arisugacin H has been reported to exhibit no significant inhibitory activity against AChE at concentrations up to 100 µM. This suggests that if this compound possesses neuroprotective properties, its mechanism of action is likely independent of AChE inhibition, making it an intriguing candidate for investigation in the context of neurodegenerative disease research.

These application notes provide a comprehensive framework and detailed protocols for assessing the potential neuroprotective effects of this compound in various cell-based assay systems. The focus is on evaluating its ability to protect neuronal cells from common stressors implicated in neurodegeneration, such as excitotoxicity and oxidative stress.

Pre-Experimental Considerations: Cell Line Selection and Compound Preparation

A critical first step is the selection of an appropriate neuronal cell model. Commonly used models include:

-

HT22 Cells: A murine hippocampal neuronal cell line that is particularly susceptible to glutamate-induced oxidative stress and is deficient in ionotropic glutamate receptors, making it an excellent model for studying non-receptor-mediated excitotoxicity.

-

SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are widely used to model various aspects of neurodegenerative diseases.

-

Primary Neuronal Cultures: These cultures, derived from rodent brains (e.g., cortical or hippocampal neurons), provide a more physiologically relevant model but are also more complex to maintain.

-

iPSC-Derived Neurons: Human induced pluripotent stem cell-derived neurons offer a highly relevant model for studying human neurodegenerative diseases in a dish.

For all experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept constant across all conditions and should not exceed a level that causes cellular toxicity (typically ≤ 0.1%).

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines a general workflow for evaluating the neuroprotective potential of this compound.

Caption: Experimental workflow for assessing the neuroprotective properties of this compound.

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to the selected neuronal cell line.

Materials:

-

Selected neuronal cell line (e.g., HT22)

-

Complete culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for 24 hours (or the desired pre-treatment time for neuroprotection assays).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 1 | 1.23 ± 0.07 | 98.4 |

| 5 | 1.20 ± 0.09 | 96.0 |

| 10 | 1.18 ± 0.06 | 94.4 |

| 25 | 1.15 ± 0.08 | 92.0 |

| 50 | 0.95 ± 0.07 | 76.0 |

| 100 | 0.62 ± 0.05 | 49.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Glutamate-Induced Excitotoxicity Neuroprotection Assay

Objective: To evaluate the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Materials:

-

Neuronal cell line (e.g., HT22)

-

Complete culture medium

-

This compound stock solution

-

L-glutamic acid solution

-

Materials for MTT assay (as in Protocol 1)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound (determined in Protocol 1) for a specified duration (e.g., 2-24 hours).

-

Induce excitotoxicity by adding a pre-determined toxic concentration of L-glutamate (e.g., 5 mM for HT22 cells) to the wells containing this compound.

-

Include the following controls:

-

Untreated cells (negative control)

-

Cells treated with vehicle only

-

Cells treated with glutamate only (positive control)

-

Cells treated with this compound only

-

-

Incubate the plate for 24 hours.

-

Assess cell viability using the MTT assay as described in Protocol 1.

Data Presentation:

| Treatment | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| Control | 1.30 ± 0.09 | 100 |

| Glutamate (5 mM) | 0.45 ± 0.05 | 34.6 |

| This compound (5 µM) + Glutamate | 0.78 ± 0.06 | 60.0 |

| This compound (10 µM) + Glutamate | 0.95 ± 0.08 | 73.1 |

| This compound (25 µM) + Glutamate | 1.10 ± 0.07 | 84.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the neuroprotective effect of this compound is associated with a reduction in intracellular ROS levels.

Materials:

-

Neuronal cell line

-

This compound and neurotoxin (e.g., H₂O₂ or glutamate)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Pre-treat with this compound, followed by the addition of the neurotoxin as described in Protocol 2.

-

After the desired incubation period, remove the medium and wash the cells with warm PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

Data Presentation:

| Treatment | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | ROS Level (% of Glutamate) |

| Control | 1500 ± 120 | 15.0 |

| Glutamate (5 mM) | 10000 ± 850 | 100 |

| This compound (10 µM) + Glutamate | 6500 ± 550 | 65.0 |

| This compound (25 µM) + Glutamate | 4000 ± 380 | 40.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To investigate whether this compound prevents apoptosis in response to a neurotoxic insult.

Materials:

-

Neuronal cell line

-

This compound and neurotoxin

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound and the neurotoxin.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

Data Presentation:

| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 95.2 | 2.1 | 2.7 |

| Glutamate (5 mM) | 40.5 | 35.8 | 23.7 |

| This compound (25 µM) + Glutamate | 75.3 | 15.4 | 9.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Proposed Neuroprotective Signaling Pathway for Investigation